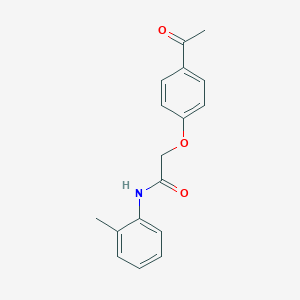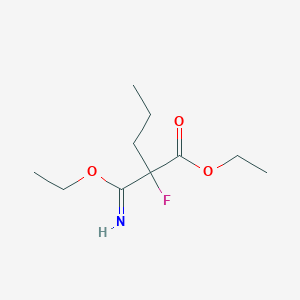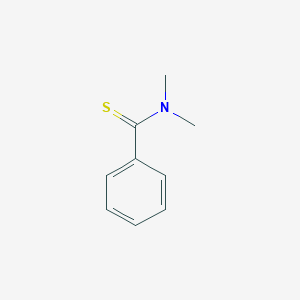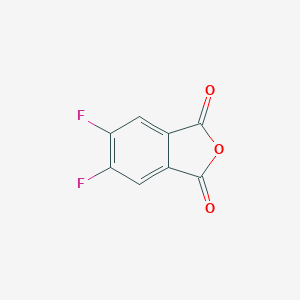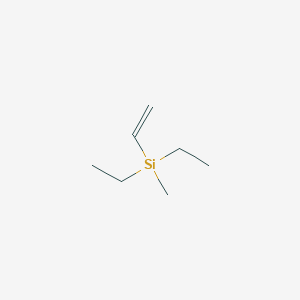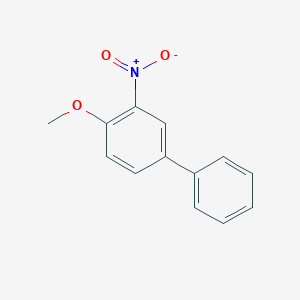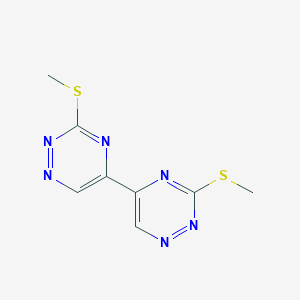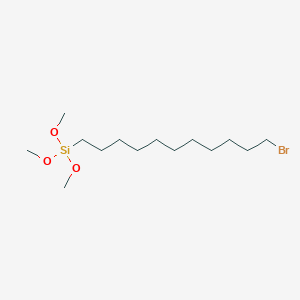
H-Gly-ala-phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
H-Gly-ala-phe-OH has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It is utilized in the development of peptide-based materials and nanotechnology
Mécanisme D'action
Target of Action
Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .
Mode of Action
Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .
Biochemical Pathways
For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .
Pharmacokinetics
Peptides generally have predictable metabolism and shorter time to market .
Result of Action
Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Action Environment
Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-ala-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and phenylalanine, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-ala-phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of protecting groups and specific catalysts to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-ala-OH: A dipeptide composed of glycine and alanine.
H-Ala-phe-OH: A dipeptide composed of alanine and phenylalanine.
H-Gly-phe-OH: A dipeptide composed of glycine and phenylalanine.
Uniqueness
H-Gly-ala-phe-OH is unique due to its tripeptide structure, which provides a balance of hydrophilic and hydrophobic properties. This balance allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
17922-87-1 |
|---|---|
Formule moléculaire |
C14H19N3O4 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Clé InChI |
MZZSCEANQDPJER-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+] |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
| 17922-87-1 | |
Séquence |
GAF |
Synonymes |
Gly-Ala-Phe Gly-L-Ala-L-Phe glycyl-alanyl-phenylalanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


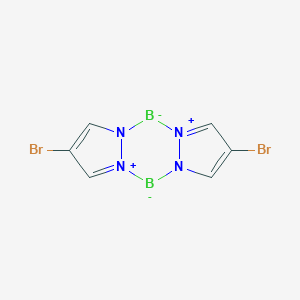
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
